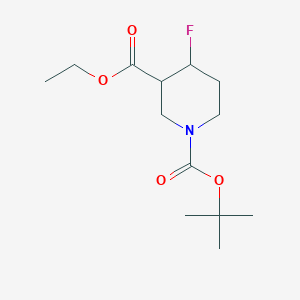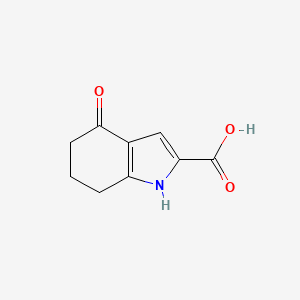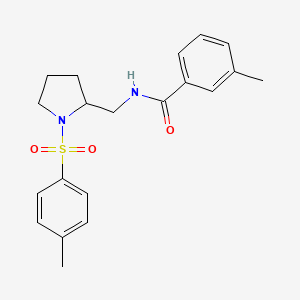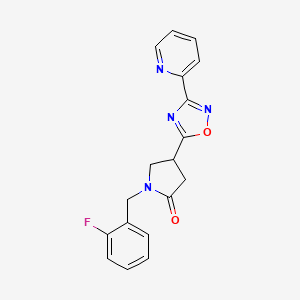
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFDP is a piperidine derivative that has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
作用機序
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate acts as an NMDA receptor antagonist, which means it binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of the downstream signaling pathways that are involved in the development of various neurological disorders.
Biochemical and Physiological Effects:
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the reduction in the expression of pro-inflammatory cytokines, and the prevention of the development of tolerance to opioids. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been reported to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for NMDA receptors. However, one limitation of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is that it has poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the research on 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, including its potential use as a treatment for various neurological disorders, such as depression, neuropathic pain, and addiction. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can also be used as a tool for studying the involvement of glutamate receptors in the pathophysiology of these disorders. Further studies are needed to investigate the safety and efficacy of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate in humans and to optimize its formulation for clinical use.
In conclusion, 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is a promising compound that has shown potential in various scientific research applications. Its NMDA receptor antagonism, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the pathophysiology of various neurological disorders. Further research is needed to fully understand the potential of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate as a treatment for these disorders and to optimize its formulation for clinical use.
合成法
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can be synthesized using different methods, one of which is the reaction between 1-tert-butyl-3-ethylpiperidin-4-one and ethyl 4-fluorobenzoylacetate in the presence of potassium carbonate. Another method involves the reaction between 1-tert-butyl-3-ethylpiperidine and ethyl 4-fluorobenzoylacetate in the presence of acetic acid. Both methods have been reported to yield high purity 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate.
科学的研究の応用
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has shown potential in various scientific research applications, including its use as an NMDA receptor antagonist, a potential treatment for depression, and as a tool for studying the involvement of glutamate receptors in the pathophysiology of various neurological disorders. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been used in studies investigating the effects of glutamate receptor antagonists on the development of tolerance to opioids and the role of NMDA receptors in the development of neuropathic pain.
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-fluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRATXZLPYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)


![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)


